REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=C(CC2C=C3C(=C4C=CC=CC=24)N=CN([C@H]2CCOC[C@@H]2O)C3=O)[CH:5]=[CH:4][N:3]=1.[Br:31][CH2:32][C:33]1[CH:38]=[CH:37][N:36]=[C:35](Cl)[CH:34]=1>>[Br:31][CH2:32][C:33]1[CH:38]=[CH:37][N:36]=[C:35]2[N:3]([CH2:4][CH3:5])[CH:2]=[CH:7][C:34]=12
|
Name
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6-[(2-chloropyridin-4-yl)methyl]-3-[(3R,4S)-3-hydroxytetrahydro-2H-pyran-4-yl]benzo[h]quinazolin-4(3H)-one
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC(=C1)CC=1C=C2C(N(C=NC2=C2C1C=CC=C2)[C@@H]2[C@H](COCC2)O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrCC1=CC(=NC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resultant orange solid gave proton NMR spectra consistent with theory
|
Name
|
|
Type
|
product
|
Smiles
|
BrCC1=C2C(=NC=C1)N(C=C2)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |